molecular formula C10H19NO3S2 B13443247 (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N

(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N

Cat. No.: B13443247
M. Wt: 266.4 g/mol
InChI Key: MXZPGYFBZHBAQM-KHWBWMQUSA-N
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Description

(1-Oxyl-2,2,5,5-tetramethyl-Delta³-pyrroline-3-methyl) Methanethiosulfonate-15N is a nitrogen-15 isotopically labeled derivative of the thiol-specific spin label MTSL (methanethiosulfonate spin label). This compound features a stable nitroxide radical (1-oxyl group) attached to a pyrroline ring system, which is tetramethyl-substituted at the 2,5-positions. The methanethiosulfonate (-S-SO₂-CH₃) group enables selective covalent bonding with cysteine thiols in proteins or other macromolecules, making it a critical tool in electron paramagnetic resonance (EPR) spectroscopy for studying conformational dynamics and distances in biomolecules .

The ¹⁵N isotopic labeling enhances the resolution of EPR spectra by reducing line broadening effects caused by natural-abundance ¹⁴N nuclear spin interactions. This compound has a molecular formula of C₁₀H₁₈¹⁵NO₃S₂ and a molecular weight of 281.48 g/mol (when deuterated; see Table 1) . Its synthesis involves isotopic substitution during the preparation of the pyrroline ring, ensuring minimal rotational freedom post-conjugation, which is critical for precise distance measurements in EPR .

Properties

Molecular Formula

C10H19NO3S2

Molecular Weight

266.4 g/mol

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrole

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1

InChI Key

MXZPGYFBZHBAQM-KHWBWMQUSA-N

Isomeric SMILES

CC1(C=C(C([15N]1O)(C)C)CSS(=O)(=O)C)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this isotope-labeled spin label involves a multi-step organic synthesis strategy focusing on:

  • Formation of the pyrroline ring structure.
  • Introduction of the nitroxide radical moiety.
  • Attachment of the methanethiosulfonate functional group.
  • Incorporation of stable isotopes (^15N and deuterium) at specific positions.

Detailed Synthetic Steps

Step 1: Pyrroline Ring Formation

  • The initial step involves cyclization to form the 2,2,5,5-tetramethyl-Delta3-pyrroline ring. This is typically achieved by condensation reactions involving appropriate precursors such as substituted amino alcohols or amino ketones.
  • The ring closure is conducted under controlled temperature conditions to favor the formation of the Delta3-pyrroline isomer.

Step 2: Introduction of the Nitroxide Group

  • The nitroxide radical is introduced by oxidation of the corresponding hydroxylamine intermediate.
  • Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under mild conditions are employed to convert the hydroxylamine to the stable nitroxide radical.
  • The ^15N isotope is incorporated at this stage by using ^15N-labeled amine precursors, ensuring the nitroxide nitrogen carries the isotope label.

Step 3: Attachment of the Methanethiosulfonate Group

  • The methanethiosulfonate group is attached via nucleophilic substitution on a suitable methylsulfonyl leaving group.
  • The reaction typically involves treating the nitroxide-containing intermediate with methylsulfonyl chloride or a related electrophile in the presence of a base.
  • The resulting thiosulfonate ester is purified to yield the final spin label compound.

Step 4: Incorporation of Deuterium Labels

  • Deuterium labeling (D or ^2H) is introduced by using deuterated reagents and solvents during methylation and other alkylation steps.
  • This isotopic substitution enhances the stability and spectroscopic resolution of the compound.

Industrial Scale Production

  • Large-scale synthesis employs automated reactors with precise temperature and reaction time controls to maximize yield and purity.
  • Purification is achieved through chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • The final product is stored at -20°C to maintain stability and prevent degradation.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Major Products
Oxidation mCPBA, H2O2 (mild conditions) Nitroxide radical formation
Reduction Sodium borohydride, ascorbic acid Hydroxylamine derivatives
Nucleophilic Substitution Methylsulfonyl chloride, base Methanethiosulfonate ester
  • The nitroxide radical is sensitive to redox conditions, enabling reversible oxidation and reduction for functional studies.
  • The methanethiosulfonate group is reactive towards thiols, enabling covalent attachment to cysteine residues in proteins.

Research Findings and Applications

  • The ^15N and deuterium-labeled (1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate is extensively used in EPR spectroscopy to probe protein conformations and dynamics with enhanced spectral resolution.
  • Its minimal rotational freedom and defined covalent linkage allow precise distance measurements and conformational analyses in complex biological systems.
  • Studies have demonstrated its utility in mapping protein-protein interactions, monitoring folding/unfolding processes, and investigating membrane protein structures.

Summary Table: Preparation Method Highlights

Step Description Key Reagents/Conditions Isotope Incorporation
Pyrroline Ring Formation Cyclization of amino precursors Controlled temperature, condensation -
Nitroxide Introduction Oxidation of hydroxylamine mCPBA, H2O2, ^15N-labeled amines ^15N incorporated at nitrogen
Methanethiosulfonate Attachment Nucleophilic substitution Methylsulfonyl chloride, base Deuterated methyl groups (D)
Purification Chromatography Silica gel column, HPLC -
Storage Stability maintenance -20°C storage -

Chemical Reactions Analysis

Thiol-Disulfide Exchange with Cysteine Residues

The compound’s methanethiosulfonate group reacts selectively with free thiols (-SH) in cysteine residues, forming a mixed disulfide bond. This reaction is central to its role as a site-directed spin label:

Reaction Mechanism :
Protein-SH + MTSL-¹⁵NProtein-S-S-CH₂-Pyrrolinyl-Oxyl + CH₃SO₂H\text{Protein-SH + MTSL-¹⁵N} \rightarrow \text{Protein-S-S-CH₂-Pyrrolinyl-Oxyl + CH₃SO₂H}

Key Parameters :

ParameterValue/RangeRole in Reaction Efficiency
pH6.5–8.5Optimizes thiolate ion (-S⁻) nucleophilicity
Temperature20–37°CBalances reaction rate and protein stability
Reaction Time1–4 hoursEnsures >90% labeling efficiency

This reaction is irreversible under physiological conditions, making the label resistant to reducing environments . The ¹⁵N and deuterium isotopes enhance EPR signal resolution by reducing spectral line broadening .

Stability Under Reductive and Oxidative Conditions

The nitroxide radical (oxyl group) and disulfide bond exhibit distinct stability profiles:

Oxidative Stability

  • The radical is stable in aerobic conditions but degrades in strong oxidizers (e.g., H₂O₂ > 1 mM), leading to loss of EPR signal .

  • The disulfide bond resists oxidation, ensuring label retention on proteins .

Reductive Stability

  • The disulfide bond is cleaved by dithiothreitol (DTT ≥ 10 mM) or tris(2-carboxyethyl)phosphine (TCEP ≥ 5 mM), enabling label removal .

  • The radical is unaffected by mild reductants (e.g., ascorbate), preserving spin integrity .

Thiol Cross-Reactivity

  • Undesired Targets : Free cysteine residues in buffers (e.g., β-mercaptoethanol) compete with protein thiols .

  • Mitigation : Pre-treat proteins with DTT/TCEP followed by buffer exchange to remove excess reductants .

Radical Quenching

  • Metal Ions : Cu²⁺/Fe³⁺ accelerate radical decay; chelators (e.g., EDTA) are recommended .

  • UV Light : Prolonged exposure degrades the nitroxide; reactions are performed in low-light conditions .

Synthetic Modifications and Derivatives

The compound serves as a precursor for advanced probes:

  • 4-Bromo Derivative : Introduces a heavy atom for cryo-EM correlation studies.

  • Bifunctional Labels : Conjugation with fluorescent dyes enables hybrid EPR-fluorescence microscopy .

Scientific Research Applications

(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in various fields of scientific research:

    Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of molecules.

    Biology: Employed to investigate the conformational changes in proteins and nucleic acids.

    Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic agents.

    Industry: Applied in the development of new materials and the study of catalytic processes.

Mechanism of Action

The compound exerts its effects through the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the nitroxide group to act as a spin label, which can be detected using EPR spectroscopy. The molecular targets include cysteine residues in proteins, and the pathways involved are related to the conformational changes and dynamics of the labeled proteins.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents, isotopic labeling, or functional groups (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
(1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate-15N C₁₀H₁₈¹⁵NO₃S₂ 281.48 ¹⁵N-labeled; minimal rotational freedom High-resolution EPR studies of protein thiols
(1-Oxyl-2,2,5,5-tetraethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate-d²⁰,15N C₁₄D₂₀H₆¹⁵NO₃S₂ 341.61 Tetraethyl substituents; deuterated + ¹⁵N Solubility tuning in hydrophobic environments; dual isotopic labeling
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate C₁₀H₁₇BrNO₃S₂ 343.28 Bromine substituent; increased steric bulk Cross-linking studies; heavy-atom derivatization for crystallography
1-Acetyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl Methanethiosulfonate C₁₂H₂₀NO₄S₂ 306.42 Acetylated pyrroline; altered electronic properties Probing steric effects in radical stability

Key Observations :

  • Isotopic Variants : The ¹⁵N and deuterated analogues (e.g., TRC-O875100) improve spectral resolution in EPR and NMR, respectively, by reducing nuclear spin interference .
  • Substituent Effects : Bromination (343.28 g/mol, ) introduces steric hindrance, while tetraethyl substitution (341.61 g/mol, ) enhances lipid membrane compatibility.
Functional and Spectroscopic Differences
  • EPR Performance: The ¹⁵N-labeled compound exhibits narrower linewidths compared to non-isotopic MTSL, enabling precise distance measurements in pulsed EPR .
  • Solubility: Tetraethyl derivatives (e.g., C₁₄D₂₀H₆¹⁵NO₃S₂) show enhanced solubility in organic solvents, broadening utility in membrane protein studies .
  • Radical Stability : Acetylated variants demonstrate increased resistance to reduction by biological thiols, prolonging radical half-life in cellular environments .

Biological Activity

(1-Oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl) Methanethiosulfonate-15N (commonly referred to as MTSL) is a highly reactive thiol-specific spin label widely used in biochemistry and molecular biology. This compound serves as a crucial tool in studying protein dynamics, structure, and interactions through electron paramagnetic resonance (EPR) spectroscopy.

MTSL has the following chemical characteristics:

  • Molecular Formula : C10H18N O3S2
  • Molecular Weight : 264.38 g/mol
  • CAS Number : 81213-52-7
  • Appearance : Yellow crystalline solid
  • Melting Point : 107-108°C
  • Solubility : Soluble in DMF and DMSO at concentrations of 30 mg/ml, with lower solubility in PBS and ethanol .

MTSL acts as a spin label that can form covalent bonds with thiol groups in proteins. This property allows researchers to study the conformational dynamics of proteins by observing the electron spin resonance signals, which change based on the local environment around the spin label. The minimal rotational freedom of MTSL enhances its effectiveness as a conformational probe.

Protein Structure and Dynamics

MTSL is primarily used in studies involving:

  • Conformational changes in proteins : By labeling specific cysteine residues within proteins, researchers can track movements and interactions during biological processes.
  • Mapping protein-protein interactions : MTSL can be used to identify proximity between labeled residues, providing insights into interaction networks within cellular environments.

Case Studies

  • Study on Protein Folding
    • Researchers utilized MTSL to investigate the folding pathways of various proteins under different conditions. The EPR spectra revealed distinct conformational states that were influenced by temperature and pH changes, highlighting the utility of MTSL in understanding protein stability and folding mechanisms .
  • Investigating Membrane Proteins
    • A study employed MTSL to analyze the dynamics of membrane proteins. By attaching MTSL to specific sites on the protein structure, the researchers were able to observe real-time conformational changes associated with ligand binding, demonstrating how MTSL can elucidate functional mechanisms in membrane biology .

Data Tables

PropertyValue
Molecular FormulaC10H18N O3S2
Molecular Weight264.38 g/mol
Melting Point107-108°C
SolubilityDMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 15 mg/ml
Storage Temperature-20°C

Stability and Handling

MTSL is light-sensitive and should be stored under inert conditions at low temperatures (-20°C). It is recommended to handle this compound with care due to its reactivity with thiols, which can affect experimental outcomes if not properly managed .

Q & A

Q. How to assess compound stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate aliquots at pH 4–10 and temperatures (4°C, 25°C, 37°C). Monitor degradation via HPLC-UV (λ = 254 nm) and EPR signal loss.
  • Kinetic Modeling : Fit decay data to first-order kinetics to predict shelf-life .

Q. Tables for Key Data

Parameter Typical Value Method
¹⁵N Isotopic Purity≥98%HR-MS ([M+H]⁺ = 356.15 m/z)
EPR g-value2.006 ± 0.001X-band EPR, 100 K
Conjugation Efficiency70–90%Ellman’s assay/LC-MS
Optimal Reaction pH7.5–8.0Thiol reactivity kinetics

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